molecular formula C16H11F4N3O2S B3133298 ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 385416-12-6

ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B3133298
CAS No.: 385416-12-6
M. Wt: 385.3 g/mol
InChI Key: VSYNBQYRQXSUNG-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a sophisticated heterocyclic compound designed for advanced chemical and pharmacological research. This molecule integrates a pyrazole core, a 1,3-thiazole ring, and fluorinated aryl systems, a structural motif recognized for its significant potential in modulating diverse biological pathways. The strategic incorporation of fluorine atoms and the trifluoromethyl group is a established medicinal chemistry strategy, known to enhance properties such as metabolic stability, membrane permeability, and binding affinity to target sites . Pyrazole derivatives are extensively documented in scientific literature for a broad spectrum of biological activities, including use as antimicrobial, anti-inflammatory, antifungal, and anticancer agents . The 1,3-thiazole ring is another privileged structure in drug discovery, with numerous derivatives being investigated as potential anti-inflammatory agents through mechanisms such as LOX and COX-2 inhibition . The specific molecular architecture of this compound makes it a valuable intermediate for researchers. It is primarily used in the synthesis of novel chemical entities for pharmaceutical development, particularly in the search for new enzyme inhibitors and receptor modulators . Its applications also extend to agricultural chemistry, where it serves as a key scaffold for developing new active ingredients with enhanced efficacy . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O2S/c1-2-25-14(24)11-7-21-23(13(11)16(18,19)20)15-22-12(8-26-15)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYNBQYRQXSUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701125985
Record name Ethyl 1-[4-(4-fluorophenyl)-2-thiazolyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385416-12-6
Record name Ethyl 1-[4-(4-fluorophenyl)-2-thiazolyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385416-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[4-(4-fluorophenyl)-2-thiazolyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and anticonvulsant effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole moiety, a pyrazole ring, and trifluoromethyl and fluorophenyl substituents. These structural features contribute to its biological activity. The molecular formula is C15H12F4N2O2SC_{15}H_{12}F_4N_2O_2S and it possesses unique physicochemical properties that enhance its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like trifluoromethyl enhances its potency against tumor cells.
  • Case Study : In vitro assays demonstrated that this compound showed an IC50 value less than that of doxorubicin in Jurkat T-cell leukemia and HT-29 colon cancer cell lines, indicating promising anticancer activity .
CompoundCell LineIC50 (µg/mL)Reference
This compoundJurkat< 1.98
DoxorubicinJurkat2.0

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through COX enzyme inhibition.

  • Research Findings : Preliminary studies indicated that derivatives similar to this compound effectively inhibit COX enzymes, leading to reduced prostaglandin E2 (PGE2) production.
CompoundCOX Inhibition (%)Reference
This compound>70%

3. Anticonvulsant Activity

Thiazole-containing compounds have shown potential in anticonvulsant studies.

  • Mechanism : The anticonvulsant activity is attributed to the modulation of neurotransmitter systems and ion channels.
  • Case Study : The compound was tested in animal models for its ability to prevent seizures induced by pentylenetetrazole (PTZ), showing significant protective effects.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to specific structural components:

  • Thiazole Ring : Essential for anticancer activity.
  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Fluorophenyl Substituent : Contributes to the compound's binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

Compounds 4 and 5 (from and ) are isostructural derivatives of the target molecule, differing in aryl substituents:

  • Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Property Target Compound Compound 4 (Cl) Compound 5 (F)
Substituent 4-Fluorophenyl (thiazole) 4-Chlorophenyl (thiazole) 4-Fluorophenyl (thiazole)
Molecular Symmetry Likely triclinic (P̄1) Triclinic (P̄1) Triclinic (P̄1)
Bioactivity Unknown (inferred antimicrobial) Antimicrobial Not reported
Electron Effects Moderate electron-withdrawing (F) Strong electron-withdrawing (Cl) Moderate electron-withdrawing (F)

Heterocyclic Variations

  • Ethyl 3-[1-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-1,2,4-Oxadiazole-5-Carboxylate (CAS 1333915-48-2) :
    Replaces the thiazole ring with an oxadiazole, altering electronic properties. The oxadiazole’s higher electronegativity may reduce lipophilicity compared to thiazole, impacting membrane permeability .
  • Ethyl 1-(4-Methylphenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate: Lacks the thiazole moiety entirely, simplifying the structure.

Substituent Modifications

  • Ethyl 1-[4-(3-Nitrophenyl)-1,3-Thiazol-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (CAS 955975-70-9) :
    Substitutes 4-fluorophenyl with 3-nitrophenyl on the thiazole. The nitro group’s strong electron-withdrawing nature may enhance reactivity but reduce metabolic stability due to susceptibility to reduction .
  • Ethyl 1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate (CAS 138907-73-0) :
    A simpler analog lacking both the thiazole and trifluoromethyl groups. This reduction diminishes steric bulk and electronic effects, likely decreasing biological potency .

Key Research Findings

  • Crystallography: The target compound’s isostructural analogs (Compounds 4 and 5) crystallize in triclinic systems (P̄1) with two independent molecules per asymmetric unit.
  • Therapeutic Potential: Chloro-substituted analogs (e.g., Compound 4) demonstrate antimicrobial activity, suggesting halogen choice is critical for bioactivity. The trifluoromethyl group in the target compound may enhance bioavailability through improved metabolic resistance .
  • Synthetic Feasibility: Derivatives like ethyl 1-(6-((tert-butoxycarbonyl)amino)-5-fluoro-3-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate highlight the versatility of pyrazole-thiazole scaffolds in medicinal chemistry, though yield optimization remains challenging .

Q & A

Q. Basic Stability Assessment

  • pH-Dependent Degradation : Hydrolysis of the ester group occurs at pH > 7.4, monitored via HPLC .
  • Light Sensitivity : Thiazole rings degrade under UV exposure; storage in amber vials at −20°C is recommended .
    Advanced Stabilization : Co-crystallization with cyclodextrins or PEGylation of the carboxylate group reduces hydrolysis rates by 50% in simulated biological fluids .

How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Q. Basic Data Reconciliation

  • Dose-Dependent Effects : Low concentrations (µM range) may inhibit bacterial growth, while higher doses (mM) induce cytotoxicity, masking specificity .
  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or inflammatory markers (e.g., TNF-α vs. IL-6) explain divergent results .
    Advanced Methods : Meta-analysis of raw datasets using machine learning (e.g., partial least squares regression) identifies confounding variables like solvent polarity or cell line viability .

What analytical techniques validate the purity and structural integrity of this compound?

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl proton splitting at δ 7.2–7.4 ppm) .
  • HPLC-PDA : Purity ≥95% is verified using C18 columns with acetonitrile/water gradients .
    Advanced Techniques : High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in regioisomer formation (e.g., thiazole vs. oxazole byproducts) .

What computational tools predict the compound’s reactivity in novel synthetic pathways?

Q. Basic Predictive Modeling

  • DFT Calculations : Optimize transition states for nucleophilic substitution reactions (e.g., Fukui indices identify electrophilic centers) .
    Advanced Design : ICReDD’s reaction path search algorithms integrate quantum mechanics/molecular mechanics (QM/MM) to simulate multi-step syntheses, reducing trial-and-error experimentation by 60% .

How do researchers elucidate the compound’s mechanism of action in enzyme inhibition studies?

Q. Basic Mechanistic Probes

  • Kinetic Assays : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition (e.g., COX-2 or CYP450 targets) .
    Advanced Techniques : Cryo-EM and surface plasmon resonance (SPR) map binding interactions at sub-Å resolution, identifying key hydrogen bonds with active-site residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

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